Cas no 42021-37-4 (1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-)

1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)- structure
42021-37-4 structure
Productnaam:1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-
CAS-nummer:42021-37-4
MF:C25H28FN3O
MW:405.507729530334
CID:333875
PubChem ID:3038964

1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-
    • AC1MI5XN
    • DTXSID10962185
    • 42021-37-4
    • 1-Pentanone, 1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2(1H)-yl)-, (+-)-
    • 1-(4-Fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)pentan-1-one
    • Inchi: InChI=1S/C25H28FN3O/c26-19-10-8-18(9-11-19)25(30)7-3-4-12-28-13-14-29-17-24-22(15-20(29)16-28)21-5-1-2-6-23(21)27-24/h1-2,5-6,8-11,20,27H,3-4,7,12-17H2
    • InChI-sleutel: HPPIFYLDMCQPCC-UHFFFAOYSA-N
    • LACHT: FC1C=CC(C(=O)CCCCN2CCN3C(CC4C5=C(C=CC=C5)NC=4C3)C2)=CC=1

Berekende eigenschappen

  • Exacte massa: 405.222
  • Monoisotopische massa: 405.222
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 6
  • Complexiteit: 593
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 39.3Ų
  • XLogP3: 3.1

Experimentele eigenschappen

  • Dichtheid: 1.26
  • Kookpunt: 599.4°Cat760mmHg
  • Vlampunt: 316.3°C
  • Brekindex: 1.659

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